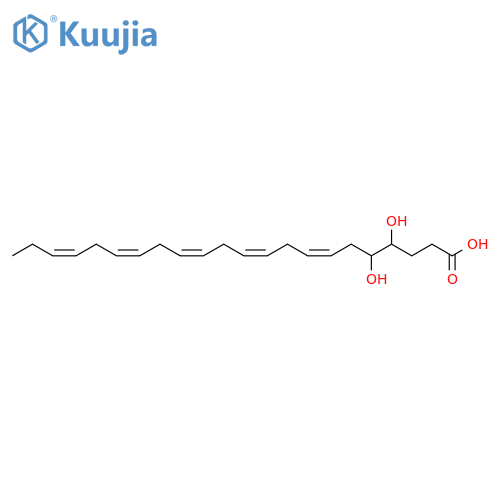Cas no 845673-67-8 (4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid)

4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid 化学的及び物理的性質
名前と識別子
-
- 7,10,13,16,19-Docosapentaenoic acid, 4,5-dihydroxy-, (7Z,10Z,13Z,16Z,19Z)-
- 4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid
-
- インチ: 1S/C22H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21(24)18-19-22(25)26/h3-4,6-7,9-10,12-13,15-16,20-21,23-24H,2,5,8,11,14,17-19H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-
- InChIKey: AKRBWLIIEKRUBD-JLNKQSITSA-N
- ほほえんだ: C(O)(=O)CCC(O)C(O)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
じっけんとくせい
- 密度みつど: 1.035±0.06 g/cm3(Predicted)
- ふってん: 537.8±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.53±0.10(Predicted)
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D498455-25mg |
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid |
845673-67-8 | 25mg |
$ 195.00 | 2022-06-05 | ||
| TRC | D498455-100mg |
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid |
845673-67-8 | 100mg |
$ 695.00 | 2022-06-05 | ||
| TRC | D498455-50mg |
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid |
845673-67-8 | 50mg |
$ 360.00 | 2022-06-05 | ||
| TRC | D498455-250mg |
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid |
845673-67-8 | 250mg |
$ 1480.00 | 2022-06-05 |
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acidに関する追加情報
Introduction to 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid (CAS No. 845673-67-8)
4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid (DHDPA), with the CAS number 845673-67-8, is a polyunsaturated fatty acid (PUFA) that has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound is a member of the docosapentaenoic acid (DPA) family and is characterized by its five double bonds and two hydroxyl groups. The presence of these functional groups imparts distinct properties that differentiate DHDPA from other PUFAs and contribute to its diverse biological effects.
The chemical structure of 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid consists of a 22-carbon chain with five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions. Additionally, it features two hydroxyl groups at the 4th and 5th positions. These structural features are crucial for its biological activities and have been the focus of numerous studies in the fields of biochemistry and pharmacology.
DHDPA has been identified as a metabolite of docosahexaenoic acid (DHA), which is an essential omega-3 fatty acid found in fish oils and marine algae. The conversion of DHA to DHDPA involves a series of enzymatic reactions mediated by cytochrome P450 enzymes. This metabolic pathway has been extensively studied due to its potential implications in various physiological processes and diseases.
Recent research has highlighted the anti-inflammatory properties of 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid. Studies have shown that DHDPA can modulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These effects are attributed to its ability to interact with specific receptors and signaling pathways involved in inflammation. For instance, DHDPA has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating inflammation and lipid metabolism.
In addition to its anti-inflammatory properties, DHDPA has also been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that DHDPA can reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that DHDPA may have therapeutic potential in the treatment of neurological disorders characterized by chronic inflammation and oxidative damage.
The cardiovascular benefits of 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid have also been explored. Research indicates that DHDPA can improve endothelial function by enhancing nitric oxide production and reducing vascular inflammation. These effects contribute to the maintenance of healthy blood vessels and may help reduce the risk of cardiovascular diseases such as atherosclerosis and hypertension.
Beyond its direct biological activities, DHDPA has also been studied for its role in lipid metabolism. It has been shown to influence the expression of genes involved in fatty acid synthesis and catabolism, thereby modulating lipid levels in tissues. This property makes DHDPA a potential candidate for the management of metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD).
The therapeutic potential of 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid is further supported by its safety profile. Preclinical studies have demonstrated that DHDPA is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, more extensive clinical trials are needed to fully evaluate its safety and efficacy in human subjects.
In conclusion, 4,5-Dihydroxy-7,10,13,16,19-Docosapentaenoic Acid (CAS No. 845673-67-8) is a promising compound with a wide range of biological activities. Its anti-inflammatory properties, neuroprotective effects, cardiovascular benefits, and role in lipid metabolism make it a valuable target for further research and potential therapeutic applications. As ongoing studies continue to unravel the mechanisms underlying its actions, DHDPA holds significant promise for addressing various health conditions associated with inflammation and oxidative stress.
845673-67-8 (4,5-Dihydroxy-7,10,13,16,19-docosapentaenoic Acid) 関連製品
- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)
- 850198-68-4(3-Acetyl-4-fluorophenylboronic acid)
- 1909325-38-7(sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)
- 38956-79-5(3-Hydrazinyl-6-methylpyridazine)
- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)
- 444185-14-2((2E)-N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- 1542105-50-9(3-amino-1-(3-cyclopropylphenyl)propan-1-ol)
- 338421-88-8(1-4-(2-Fluorophenyl)piperazino-3-(4-fluorophenyl)sulfanyl-2-propanol)
- 1367917-42-7(3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)
- 1170494-16-2(N-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl-4-methoxybenzamide)




